molecular formula C11H16N2O2 B067431 tert-butyl N-(3-methylpyridin-4-yl)carbamate CAS No. 180253-65-0

tert-butyl N-(3-methylpyridin-4-yl)carbamate

Cat. No. B067431
M. Wt: 208.26 g/mol
InChI Key: RZPXITSRAQPKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05681959

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine A solution of 4-tert-butoxycarbonylaminopyridine (10.0 g, 51.5 mmol) in tetrahydrofuran (150 ml) was cooled to -30° C. and n-butyllithium (45.3 ml, 2.5M in hexane, 113.3 mmol) was added at such a rate as to keep the temperature below -20° C. The mixture was stirred at 0° C. for 3 hours, the slurry cooled to -70° C. and a solution of methyl iodide (8.77 g, 61.8 mmol) in tetrahydrofuran (25 ml) added. The mixture was warmed to 20° C. and stirred for 1 hour. The mixture was quenched with water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate fractions were washed with saturated brine (100 ml), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel (95% methylene chloride/5% methanol) and then swished in hot hexane to afford the title compound as a pale yellow solid; yield: 5.75 g (54%). mp 124°-126° C.; Analysis Found: C, 63.35; H, 7.72; N, 13.44. C11H16N2O2 : requires C, 63.44; H, 7.74; N, 13.45%; 1H NMR (CD2Cl1 /TMS) δ1.52 (9H, s), 2.22 (3H, s), 6.92 (1H, br.s), 7.97 (1H, d, J=5.6 Hz), 8.28 (1H, s), 8.33 (1H, d, J=5.6 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step Two
Quantity
8.77 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[CH3:15])=O)(C)(C)C.C(OC(NC1C=CN=CC=1)=O)(C)(C)C.C([Li])CCC.CI>O1CCCC1>[NH:8]1[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[CH:15]=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=NC=C1)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC=NC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
45.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
8.77 g
Type
reactant
Smiles
CI
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -20° C
TEMPERATURE
Type
TEMPERATURE
Details
the slurry cooled to -70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined ethyl acetate fractions were washed with saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (95% methylene chloride/5% methanol)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC=2C=NC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.